N-[(3-bromothiophen-2-yl)methyl]-1-ethyl-1H-pyrazol-4-amine
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Overview
Description
N-[(3-bromothiophen-2-yl)methyl]-1-ethyl-1H-pyrazol-4-amine is an organic compound that features a pyrazole ring substituted with an ethyl group and an amine group, along with a bromothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-bromothiophen-2-yl)methyl]-1-ethyl-1H-pyrazol-4-amine typically involves the following steps:
Formation of 3-bromothiophene-2-carbaldehyde: This intermediate can be synthesized by brominating 3-methylthiophene using N-bromosuccinimide in the absence of benzoyl peroxide.
Condensation Reaction: The 3-bromothiophene-2-carbaldehyde is then reacted with 1-ethyl-1H-pyrazol-4-amine in the presence of glacial acetic acid to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic route for large-scale production. This would include scaling up the reactions, ensuring the availability of high-purity starting materials, and optimizing reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-[(3-bromothiophen-2-yl)methyl]-1-ethyl-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other groups using reagents such as organometallic compounds in Suzuki-Miyaura cross-coupling reactions.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: This reaction typically uses palladium catalysts and boronic acids under mild conditions to substitute the bromine atom.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents may include lithium aluminum hydride.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura cross-coupling can yield various substituted thiophene derivatives .
Scientific Research Applications
N-[(3-bromothiophen-2-yl)methyl]-1-ethyl-1H-pyrazol-4-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents due to its unique structural features.
Materials Science: It can be used in the development of organic electronic materials, such as organic semiconductors and light-emitting diodes.
Biological Studies: The compound may be used in studies investigating its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of N-[(3-bromothiophen-2-yl)methyl]-1-ethyl-1H-pyrazol-4-amine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. Further research is needed to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-[(3-bromothiophen-2-yl)methylene]-2-methylaniline: This compound features a similar bromothiophene moiety and has been studied for its optical properties and reactivity.
3-Bromothiophene Derivatives: Various derivatives of 3-bromothiophene have been synthesized and studied for their chemical and physical properties.
Uniqueness
N-[(3-bromothiophen-2-yl)methyl]-1-ethyl-1H-pyrazol-4-amine is unique due to the combination of its pyrazole and bromothiophene moieties, which confer distinct chemical and physical properties
Properties
IUPAC Name |
N-[(3-bromothiophen-2-yl)methyl]-1-ethylpyrazol-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN3S/c1-2-14-7-8(5-13-14)12-6-10-9(11)3-4-15-10/h3-5,7,12H,2,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJCPYDVMJNDTRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)NCC2=C(C=CS2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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